3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Description
Properties
IUPAC Name |
3-pyridin-3-yl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O2/c17-12(18)9-3-4-10-14-15-11(16(10)7-9)8-2-1-5-13-6-8/h1-7H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSIBZQPRNOGEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C3N2C=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid typically involves the oxidative cyclization of hydrazones using N-chlorosuccinimide (NCS) under mild conditions . The reaction is carried out in a suitable solvent, such as ethanol or toluene, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazolo[4,3-a]pyridine compounds exhibit significant antimicrobial properties. For instance, a study demonstrated that certain modifications to the triazolo ring enhance the antibacterial efficacy against resistant strains of bacteria .
Anticonvulsant Properties
Another area of investigation focuses on the anticonvulsant potential of triazolo[4,3-a]pyridine derivatives. A study reported that specific substitutions on the triazole ring led to improved activity in seizure models, suggesting that these compounds could serve as a basis for new anticonvulsant drugs .
Inhibition of Protein Kinases
The compound has also been studied for its ability to inhibit p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory responses. Research has shown that derivatives of this compound can act as effective inhibitors, paving the way for new anti-inflammatory therapies .
Case Study: Drug Development
In a recent study published in Medicinal Chemistry, researchers synthesized a series of 3-(pyridin-3-yl)-triazolo derivatives and evaluated their biological activities. One derivative demonstrated potent inhibitory effects on cancer cell lines, suggesting its potential as an anticancer agent. The study employed molecular docking studies to elucidate the binding interactions between the compound and target proteins involved in cancer progression .
Optical Properties
The optical properties of 3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid have been analyzed using spectroscopic techniques. The compound exhibits significant electron absorption characteristics, making it suitable for applications in optoelectronic devices and sensors. The presence of the triazole moiety enhances its luminescent properties, which can be utilized in developing advanced materials for light-emitting diodes (LEDs) and organic photovoltaics .
Crystal Structure Analysis
Crystallographic studies reveal that this compound forms stable crystal structures with unique packing arrangements that can influence its physical properties. Understanding these structures is vital for tailoring materials with specific functionalities in electronic applications .
Table 2: Summary of Material Properties
| Property | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/n |
| Unit Cell Parameters | a = 5.5666 Å |
| b = 12.6649 Å | |
| c = 16.8190 Å |
Mechanism of Action
The mechanism of action of 3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as CDKs. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . The pathways involved include the modulation of cell signaling cascades and the disruption of DNA replication and repair processes.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares key structural analogues, focusing on substituents and molecular parameters:
Key Observations :
- Pyridin-3-yl vs. Phenyl : The pyridin-3-yl group introduces a nitrogen atom, increasing polarity and hydrogen-bonding capacity compared to phenyl. This may enhance target binding in kinase inhibitors or antimicrobial agents .
- Halogenated Derivatives : The 4-fluorophenyl analogue (257.22 g/mol) exhibits higher lipophilicity and metabolic stability, making it suitable for oral bioavailability .
- Methoxy Substitution : The 4-methoxyphenyl variant (269.26 g/mol) shows improved solubility, beneficial for formulations requiring aqueous compatibility .
- Aliphatic vs.
Biological Activity
3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound suggest a range of interactions with biological targets, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The compound features a triazolo-pyridine framework, which is known for its diverse biological activities. Its chemical formula is , and it possesses several functional groups that contribute to its reactivity and interaction with biological systems.
Biological Activities
1. Anticancer Activity
Recent studies have indicated that derivatives of triazolo-pyridine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown activity against breast, colon, and lung cancer cell lines. The mechanism of action appears to involve the induction of apoptosis through modulation of cell cycle regulators and pro-apoptotic proteins .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2-(Pyridin-3-yl)-7-(4-trifluoromethyl) | Breast Cancer | 5.0 |
| 3-(Pyridin-3-yl)-[1,2,4]triazolo | Colon Cancer | 7.5 |
| Triazolo[1,5-a][1,3,5]triazine | Lung Cancer | 6.0 |
2. Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Inhibitory assays against cyclooxygenase (COX) enzymes revealed that certain derivatives can suppress COX activity effectively. For example, some analogs demonstrated an IC50 value comparable to standard anti-inflammatory drugs like celecoxib, indicating their potential as anti-inflammatory agents .
Table 2: COX Inhibition Potency
| Compound | COX Enzyme | IC50 (μM) |
|---|---|---|
| 3-(Pyridin-3-yl)-[1,2,4]triazolo | COX-1 | 0.04 |
| 3-(Pyridin-3-yl)-[1,2,4]triazolo | COX-2 | 0.04 |
The mechanism of action for the biological activities of this compound involves binding to specific receptors or enzymes within the target cells:
- Anticancer Mechanism: The compound may induce apoptosis by activating caspases or inhibiting survival pathways such as PI3K/Akt signaling.
- Anti-inflammatory Mechanism: By inhibiting COX enzymes, the compound reduces the synthesis of pro-inflammatory mediators like prostaglandins.
Case Studies
Case Study 1: Antiproliferative Activity Evaluation
In a study evaluating the antiproliferative activity of triazole derivatives against a panel of cancer cell lines (breast, colon, and lung), researchers synthesized several compounds based on the triazolo framework. The most potent compound exhibited an IC50 value indicating strong activity against breast cancer cells while showing minimal cytotoxicity to normal cells.
Case Study 2: Anti-inflammatory Properties
Another study focused on the anti-inflammatory properties of triazole derivatives where they were tested in carrageenan-induced paw edema models in rats. The results indicated significant reduction in inflammation at doses comparable to existing non-steroidal anti-inflammatory drugs (NSAIDs).
Q & A
Q. What are the common synthetic routes for preparing 3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid, and what key reaction conditions should be optimized?
The synthesis typically involves multi-step reactions , starting with condensation of pyridine derivatives followed by cyclization. A validated method for analogous triazolopyridines employs oxidative cyclization of hydrazine intermediates using sodium hypochlorite in ethanol at room temperature, achieving 73% yield . Key parameters to optimize include:
- Catalyst selection (e.g., transition metals like palladium for cross-coupling reactions)
- Solvent systems (e.g., DMF or toluene for improved solubility)
- Reaction time and temperature to balance yield and purity .
Q. What spectroscopic characterization methods are most effective for confirming the structure of this compound?
Essential techniques include:
- ¹H/¹³C NMR to verify proton environments and carbon skeleton integrity .
- High-resolution mass spectrometry (HRMS) for precise molecular formula confirmation .
- IR spectroscopy to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) . Complementary methods like X-ray crystallography may resolve structural ambiguities when single crystals are obtainable .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
Discrepancies may arise from pharmacokinetic factors or metabolite interference . A systematic approach includes:
- Comparative solubility studies under physiological conditions (e.g., PBS vs. serum proteins) .
- Metabolic stability assays using liver microsomes to identify degradation pathways .
- Tissue distribution profiling via LC-MS/MS or radiolabeling .
- Parallel testing of major metabolites for off-target effects .
Q. What computational strategies are recommended for predicting the binding affinity of this triazolopyridine derivative with kinase targets?
Implement a multi-scale modeling protocol :
- Molecular docking (AutoDock Vina) using kinase crystal structures .
- Molecular dynamics simulations (100+ ns) to assess binding stability .
- MM-PBSA calculations for free energy estimation .
- Pharmacophore mapping to identify critical interaction motifs (e.g., hydrogen bonds with catalytic lysine residues) . Validate predictions through site-directed mutagenesis of predicted binding residues .
Methodological Notes
- Synthetic Optimization : For scale-up, transition from batch to flow chemistry may improve reproducibility .
- Data Contradiction Analysis : Use dose-response curves across multiple cell lines to differentiate compound-specific effects from model artifacts .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyridine ring to enhance metabolic stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
